Sorbitantrioleate

Description

BenchChem offers high-quality Sorbitantrioleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sorbitantrioleate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

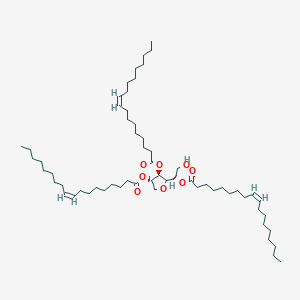

IUPAC Name |

[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59-,60-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIXEULIHSQFFO-PDKVEDEMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCC=CCCCCCCCC)C(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCC/C=C\CCCCCCCC)[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H108O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

957.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sorbitan Trioleate (Span 85): Advanced Synthesis Mechanisms and Structural Elucidation

Executive Summary

Sorbitan trioleate, commonly known as Span 85, is a predominantly lipophilic nonionic surfactant characterized by a low Hydrophilic-Lipophilic Balance (HLB) value of approximately 1.8[1]. As a Senior Application Scientist, I approach the synthesis and characterization of this molecule not merely as a routine esterification, but as a complex thermodynamic and kinetic balancing act. Span 85 is critical for stabilizing water-in-oil (W/O) emulsions, formulating lipid nanoparticles, and acting as a nanoreactor for chemical synthesis[2][3]. This whitepaper provides an in-depth, self-validating guide to the synthesis pathways and structural elucidation techniques for sorbitan trioleate, grounded in field-proven methodologies.

Mechanistic Synthesis of Sorbitan Trioleate

The industrial and laboratory-scale synthesis of sorbitan trioleate involves a tandem dehydration-esterification sequence. The process converts D-sorbitol into its cyclic anhydrides (predominantly 1,4-sorbitan), which are subsequently esterified with oleic acid[4].

Reaction Causality and Catalyst Selection

-

Temperature Ramping: Sorbitol dehydration occurs optimally at lower temperatures (110–150 °C). Ramping the temperature to 210–230 °C is strictly required for the subsequent esterification with oleic acid to overcome the activation energy barrier of the sterically hindered secondary hydroxyl groups on the sorbitan ring[5].

-

Catalyst Dynamics: While strong mineral acids can accelerate the reaction, they often cause severe caramelization (color degradation) and excessive etherification. Utilizing a neutral or mild catalytic system (e.g., sodium hydroxide/phosphorous acid mixtures) prevents oxidative cleavage of the oleic acid double bonds and yields a clear, light-colored product[5][6].

-

Le Chatelier’s Principle: Continuous nitrogen sparging and the use of a Dean-Stark apparatus are employed to continuously remove the water byproduct. This drives the equilibrium forward, ensuring maximum conversion to the triester form rather than stopping at mono- or di-oleates.

Self-Validating Synthesis Protocol

This protocol incorporates an In-Process Quality Control (IPQC) loop to ensure the reaction is self-validating.

-

Pre-mixing: In a reactor equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap, combine 10.0 g of aqueous D-sorbitol with 16.0 - 20.0 g of high-purity oleic acid[5].

-

Catalyst Addition: Add 0.06 - 0.09 g of a neutral catalyst system (approximately 0.3% - 1% of the sorbitol weight)[5].

-

Dehydration Phase: Heat the mixture gradually to 110–150 °C under continuous nitrogen sparging. Monitor the Dean-Stark trap for the initial collection of water, indicating the cyclization of sorbitol to sorbitan[6].

-

Esterification Phase: Ramp the temperature at a controlled rate of 2 °C/min until reaching 210–230 °C[5]. Maintain this temperature and continuous stirring for 5 to 7 hours[5].

-

IPQC (Self-Validation): Periodically extract 1 mL aliquots to titrate the acid value. The reaction is kinetically complete only when the unreacted oleic acid is consumed, indicated by an acid value dropping to

15 mg KOH/g[5]. If the value is > 15, maintain 230 °C for an additional hour. -

Discharge: Once the target acid value is validated, cool the reactor to 80 °C and discharge the yellow viscous liquid[5].

Caption: Reaction pathway for the synthesis of Sorbitan Trioleate from D-Sorbitol and Oleic Acid.

Structural Analysis and Characterization Techniques

Commercial Span 85 is not a single discrete molecule but a complex oligomeric mixture consisting predominantly of the triester. Rigorous structural elucidation is required to confirm the degree of substitution and batch-to-batch consistency.

Oligomeric Profiling via LC-MS/Q-TOF

Because sorbitan esters lack a strong UV chromophore, High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q/TOF MS) is the gold standard[4].

-

Causality: Q-TOF MS provides exact mass measurements, allowing us to differentiate between positional isomers and varying degrees of substitution (mono-, di-, and tri-oleates). Operating in positive electrospray ionization (ESI+) mode encourages the formation of ammonium

adducts, drastically improving the signal-to-noise ratio for highly lipophilic triesters.

Molecular Elucidation via NMR and FTIR

-

NMR Spectroscopy:

and -

FTIR Spectroscopy: Fourier Transform Infrared spectroscopy serves as a rapid orthogonal validation tool. The presence of a strong ester carbonyl (

) stretch at ~1740 cm⁻¹ and asymmetric stretching vibrations of the ether bond confirm the fundamental backbone[7][8].

Self-Validating Analytical Protocol

-

System Suitability Test (SST): Before running the sample, inject a known standard of high-purity oleic acid to verify column retention time and mass accuracy. This ensures the LC-MS system is properly calibrated.

-

Sample Preparation: Dissolve 10 mg of the synthesized Span 85 in 1 mL of LC-MS grade Acetonitrile/Water (1:1 v/v)[9]. For NMR, dissolve 15 mg in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) or

[7][9]. -

Chromatographic Separation: Inject 5 µL onto a reversed-phase C8 column (e.g., 5 µm, 50 × 4.6 mm) maintained at 30 °C[9]. Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to elute the lipophilic fractions[9].

-

Mass Spectrometry: Operate the Q-TOF MS in ESI+ mode. Extract ion chromatograms for the theoretical monoisotopic mass of the sorbitan trioleate adduct (Base mass: 956.80 Da)[10].

-

NMR Acquisition: Acquire

NMR at 400 MHz using a standard 5mm tube[7][9]. Process the spectra using baseline correction and reference to the solvent peak (e.g.,

Caption: Integrated analytical workflow for the structural elucidation of Sorbitan Trioleate.

Quantitative Data Summaries

The following table synthesizes the critical physicochemical and analytical parameters used to validate the structural integrity of Sorbitan Trioleate.

| Property / Parameter | Value / Description | Analytical Method |

| Molecular Formula | Elemental Analysis[10] | |

| Monoisotopic Mass | 956.8044 Da | High-Res MS (Q-TOF)[10] |

| Density (at 20 °C) | 0.95 g/cm³ | Pycnometer |

| Saponification Value | 170 - 190 mg KOH/g | Titrimetry |

| Hydroxyl Value | 55 - 75 mg KOH/g | Titrimetry |

| 400 MHz | ||

| FTIR (Ester C=O stretch) | ~1740 cm⁻¹ | ATR-FTIR[7] |

References

-

National Center for Biotechnology Information (PubChem). "Sorbitan Trioleate | C60H108O8 | CID 9920343". PubChem Database.[Link]

- Google Patents. "Preparation method for sorbitan trioleate (CN105669607A)".

-

Prime Scholars. "Separation Techniques: Analysis of Polysorbates". Journal of Separation Techniques. [Link]

Sources

- 1. Sorbitan Trioleate Span 85 | C60H108O8 | 26266-58-0 - HUANA [huanachemical.com]

- 2. nmb-journal.com [nmb-journal.com]

- 3. mdpi.com [mdpi.com]

- 4. Sorbitantrioleate | Benchchem [benchchem.com]

- 5. CN105669607A - Preparation method for sorbitan trioleate - Google Patents [patents.google.com]

- 6. RU2189375C2 - Synthesis of sorbitan and fatty acid esters as surface-active substances - Google Patents [patents.google.com]

- 7. tou.edu.kz [tou.edu.kz]

- 8. researchgate.net [researchgate.net]

- 9. Ionic Liquid Forms of the Antimalarial Lumefantrine in Combination with LFCS Type IIIB Lipid-Based Formulations Preferentially Increase Lipid Solubility, In Vitro Solubilization Behavior and In Vivo Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sorbitan Trioleate | C60H108O8 | CID 9920343 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Mechanistic Deep Dive into Sorbitan Trioleate: Core Principles of Water-in-Oil Emulsification

This technical guide provides a detailed exploration of the mechanism of action of Sorbitan Trioleate (also known as Span 85), a non-ionic surfactant, as a highly effective water-in-oil (w/o) emulsifier. We will move beyond a surface-level description to dissect the molecular architecture, interfacial dynamics, and thermodynamic principles that govern its functionality. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile excipient in their formulation work.

The Foundation: Understanding Water-in-Oil (W/O) Emulsions

A w/o emulsion is a colloidal system where fine droplets of water (the dispersed phase) are scattered throughout a continuous oil phase. The inherent immiscibility of water and oil creates a thermodynamically unstable system. Without a stabilizing agent, the high interfacial tension—the energy present at the boundary between the two liquids—drives the water droplets to coalesce, leading to rapid phase separation.

The role of an emulsifier is to overcome this instability. It achieves this by adsorbing at the oil-water interface, reducing the interfacial tension and creating a protective barrier around the dispersed droplets.[1][2] The specific type of emulsion formed (o/w or w/o) is largely dictated by the properties of the emulsifier itself.

The Emulsifier in Focus: Sorbitan Trioleate

Sorbitan Trioleate is a triester of oleic acid and sorbitol-derived hexitol anhydrides. Its efficacy as a w/o emulsifier is a direct consequence of its unique molecular structure.

Molecular Architecture: The molecule consists of two distinct regions:

-

A Hydrophilic "Head": A compact sorbitan ring structure (a dehydrated form of sorbitol) with a free hydroxyl group. This part of the molecule has an affinity for water.[3]

-

Three Lipophilic "Tails": Three long, flexible oleic acid chains. These non-polar hydrocarbon tails are decidedly oil-soluble (lipophilic) and constitute the bulk of the molecule's mass.[3]

This dual-affinity, or amphiphilic nature, is the cornerstone of its function as a surfactant.[3]

Caption: Molecular schematic of Sorbitan Trioleate.

Physicochemical Properties

A summary of key quantitative data for Sorbitan Trioleate provides the basis for understanding its behavior.

| Property | Value | Significance |

| HLB Value | 1.8 | Extremely lipophilic, strongly favoring w/o emulsions.[4][5][6] |

| Molecular Formula | C60H108O8 | Indicates a large, heavy molecule dominated by hydrocarbon chains.[3][7] |

| Molecular Weight | ~957.5 g/mol | High molecular weight contributes to steric hindrance at the interface.[7] |

| Appearance | Viscous, oily yellow to amber liquid | Reflects its oil-like nature.[8][9] |

| Solubility | Insoluble in water; soluble in oils | Dictates its partitioning behavior into the oil phase.[3][10] |

The Core Mechanism of Action at the Oil-Water Interface

The preference of Sorbitan Trioleate for forming w/o emulsions is governed by two interrelated principles: the Hydrophilic-Lipophilic Balance (HLB) system and Bancroft's Rule.

The Hydrophilic-Lipophilic Balance (HLB)

The HLB system provides a numerical scale (typically 0-20) to classify the degree to which a surfactant is hydrophilic or lipophilic.[4]

-

Low HLB (3-6): Predominantly lipophilic, soluble in oil. These are effective w/o emulsifiers.

-

High HLB (8-18): Predominantly hydrophilic, soluble in water. These are effective o/w emulsifiers.

With an exceptionally low HLB value of 1.8, Sorbitan Trioleate is strongly lipophilic.[4][5] This value quantitatively confirms its greater affinity for the oil phase over the water phase, a primary requirement for a w/o emulsifier.[8]

Bancroft's Rule and Interfacial Geometry

Bancroft's rule is a guiding principle in emulsion science which states: "The phase in which an emulsifier is more soluble constitutes the continuous phase." [11][12]

Herein lies the causal explanation for Sorbitan Trioleate's action:

-

Preferential Solubility: Due to its three long oleic acid tails and low HLB, Sorbitan Trioleate is far more soluble in oil than in water.[12]

-

Interfacial Adsorption: When introduced into an oil and water system, the molecules migrate to the interface. They orient themselves with the bulky, tripartite lipophilic tails anchored firmly within the oil phase, while the smaller hydrophilic sorbitan head projects into the water droplet.[2]

-

Steric Hindrance and Curvature: This molecular geometry is crucial. The three voluminous, space-filling tails occupy a significantly larger cross-sectional area in the oil phase compared to the compact head in the water phase. This steric bulk forces the interfacial film to curve around the water droplet, effectively encasing it. This preferred curvature naturally leads to the formation of water droplets within a continuous oil phase.

-

Stabilization: This orientation creates a robust steric barrier. When two water droplets approach each other, the dense layers of intertwined oleic acid chains prevent them from making direct contact and coalescing, thus ensuring the stability of the emulsion.[1]

Caption: Sorbitan Trioleate stabilizing a water droplet in oil.

Experimental Validation: A Self-Validating Protocol System

The theoretical mechanism must be validated by empirical data. A robust characterization workflow provides a self-validating system, where multiple orthogonal measurements confirm the structure and stability of the emulsion.

Protocol 1: Emulsion Formation

This protocol describes the creation of a model w/o emulsion for subsequent analysis.

Methodology:

-

Phase Preparation (Oil): Weigh the required amount of the oil phase into a primary beaker. Add the calculated amount of Sorbitan Trioleate (typically 1-5% w/w). Heat to 60-70°C while stirring gently to ensure complete dissolution.

-

Phase Preparation (Aqueous): In a separate beaker, prepare the aqueous phase. This may contain dissolved salts, APIs, or other hydrophilic components. Heat to the same temperature as the oil phase.

-

Emulsification: While applying high shear using a homogenizer (e.g., rotor-stator type), slowly add the aqueous phase to the oil phase. The slow addition is critical to allow for proper encapsulation of the water droplets as they are formed.

-

Homogenization: Continue high-shear mixing for 5-10 minutes after all the aqueous phase has been added to reduce the droplet size to the desired range.

-

Cooling: Remove from heat and continue to stir gently with a standard overhead stirrer until the emulsion has cooled to room temperature. This prevents shock-cooling and maintains homogeneity.

Protocol 2: Emulsion Characterization Workflow

This workflow validates the emulsion type, droplet characteristics, and stability.

Caption: Experimental workflow for W/O emulsion characterization.

Detailed Methodologies:

-

Optical Microscopy: A simple drop of the emulsion is placed on a microscope slide. A water-soluble dye (e.g., methylene blue) is added. If the dye remains as distinct specks within the droplets, it confirms a w/o emulsion. Conversely, if the continuous phase becomes colored, it is an o/w emulsion. This provides immediate, qualitative confirmation of the emulsion type.[13]

-

Droplet Size Analysis: Techniques like laser diffraction are used to measure the particle size distribution of the internal water droplets.[14][15] A stable emulsion will exhibit a narrow, unimodal size distribution. Monitoring the droplet size over time (e.g., at t=0, 1 month, 3 months) is a key indicator of stability against coalescence. An increase in the mean droplet size (D[8][16]) signifies instability.[14]

Table: Example Droplet Size Stability Data

Time Point Mean Droplet Size (D[8][16], µm) Polydispersity Index (PDI) Day 0 1.52 0.21 Day 30 1.55 0.23 | Day 90 | 1.61 | 0.25 |

-

Rheological Analysis: Measuring the emulsion's viscosity provides insight into its physical stability and texture.[17] A stable w/o emulsion typically exhibits shear-thinning behavior. Changes in viscosity over time can indicate structural breakdown or droplet aggregation.

-

Accelerated Stability Testing: To predict long-term shelf life, emulsions are subjected to stress conditions. Centrifugation at high speeds (e.g., 3000 rpm for 30 minutes) can reveal any tendency for creaming or phase separation. Freeze-thaw cycles expose the emulsion to the stress of ice crystal formation, which can disrupt the interfacial film.[17] A robust emulsion stabilized by Sorbitan Trioleate will resist phase separation under these conditions.

Conclusion and Field-Proven Insights

The mechanism of Sorbitan Trioleate as a w/o emulsifier is a direct and predictable outcome of its molecular structure. Its profoundly lipophilic nature, quantified by a low HLB value, dictates its solubility in the oil phase. In accordance with Bancroft's rule, this forces the system to adopt a configuration where oil is the continuous phase. At the interface, the geometric packing of its three large lipophilic tails and one small hydrophilic head creates a stable film with a natural curvature around water droplets, sterically hindering coalescence.

For the formulation scientist, this means Sorbitan Trioleate is a reliable and predictable choice for creating stable w/o emulsions for a wide range of applications, from topical pharmaceutical preparations and cosmetics to food products and industrial lubricants.[8][16] The self-validating experimental workflow detailed here provides the necessary tools to confirm its performance and ensure the development of robust, high-quality emulsified products.

References

-

Ataman Kimya. (n.d.). SORBITAN TRIOLEATE. Retrieved from [Link]

-

ChemQuest International. (n.d.). Technical Data Sheet: Sorbitan Trioleate. Retrieved from [Link]

-

Minya New Material. (2025, September 30). Understanding Sorbitan Trioleate Emulsifier: Key Insights for Chemical Industry Professionals. Retrieved from [Link]

-

Graciaa, A., Lachaise, J., Cagna, A., & Schechter, R. S. (2001). The Behavior of Sorbitan Surfactants at the Water-Oil Interface: Straight-Chained Hydrocarbons from Pentane to Dodecane as an Oil Phase. Journal of Colloid and Interface Science, 240(2), 552-559. Retrieved from [Link]

-

Davies, J. T. (1957). A quantitative kinetic theory of emulsion type. I. Physical chemistry of the emulsifying agent. Gas/Liquid and Liquid/Liquid Interfaces: Proceedings of the Second International Congress of Surface Activity, 1, 426-438. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9920343, Sorbitan Trioleate. Retrieved from [Link]

-

Abbott, S. (n.d.). Bancroft's Rule. Practical Surfactants Science. Retrieved from [Link]

-

Vilchis-Gómez, J. A., et al. (2025). Optimization and Characterization of an O/W Emulsion Based on Coccoloba uvifera Seed Protein Loaded with Extract of Randia monantha. Molecules, 30(17), 3987. Retrieved from [Link]

-

Graciaa, A., Lachaise, J., Cagna, A., & Schechter, R. S. (2001). The Behavior of Sorbitan Surfactants at the Water–Oil Interface: Straight-Chained Hydrocarbons from Pentane to Dodecane as an Oil Phase. ResearchGate. Retrieved from [Link]

-

Guangdong Huana Chemistry Co., Ltd. (n.d.). What is Sorbitan Trioleate?. Retrieved from [Link]

-

Indovinya. (n.d.). The role of surfactants in the emulsion polymerization process. Retrieved from [Link]

-

Wikipedia. (n.d.). Bancroft rule. Retrieved from [Link]

-

Greengredients. (n.d.). Calculation of the HLB - How to choose an emulsifier?. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Sorbitan trioleate (FDB001124). Retrieved from [Link]

-

Wang, Y., et al. (2023). Dynamic Interfacial Tensions of Surfactant and Polymer Solutions Related to High-Temperature and High-Salinity Reservoir. Polymers, 15(3), 648. Retrieved from [Link]

-

The HLB System. (2019, March 4). SlideShare. Retrieved from [Link]

-

Puteaux, P., et al. (2015). Breaking of the Bancroft rule for multiple emulsions stabilized by a single stimulable polymer. Soft Matter, 11(45), 8796-8807. Retrieved from [Link]

-

GAPP. (2025, May 1). What Is Interfacial Tension, and How Does It Impact Crude Production?. Retrieved from [Link]

-

Papakonstantinou, E., et al. (2022). Formulation, Characterization and Evaluation of Innovative O/W Emulsions Containing Curcumin Derivatives with Enhanced Antioxidant Properties. Antioxidants, 11(11), 2269. Retrieved from [Link]

-

Dickhout, J. M., et al. (2017). Interfacial tension of the oil-water interface in presence of SDS for 1, 10 and 100 mM of NaCl and 463 mg/L SDS. ResearchGate. Retrieved from [Link]

-

Gantrade Corporation. (2020, October 23). Surfactants for Emulsion Polymers. Retrieved from [Link]

-

Encyclopedia.pub. (2024, February 17). Techniques for Emulsion Characterization. Retrieved from [Link]

-

Elveflow. (2024, October 16). Water-in-Oil Emulsions: Mechanisms, Applications, and Innovations. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology. Polymers, 13(7), 1125. Retrieved from [Link]

-

McClements, D. J. (2024). Critical Review of Techniques for Food Emulsion Characterization. Foods, 13(3), 460. Retrieved from [Link]

-

Biolin Scientific. (2025, January 7). What are surfactants and how do they work?. Retrieved from [Link]

Sources

- 1. Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolinscientific.com [biolinscientific.com]

- 3. CAS 26266-58-0: Sorbitan, trioleate | CymitQuimica [cymitquimica.com]

- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 5. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 6. products.evonik.com [products.evonik.com]

- 7. Sorbitan Trioleate | C60H108O8 | CID 9920343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. files.plytix.com [files.plytix.com]

- 9. SORBITAN TRIOLEATE | 26266-58-0 [chemicalbook.com]

- 10. What is Sorbitan Trioleate? - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 11. Bancroft's Rule | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 12. Bancroft rule - Wikipedia [en.wikipedia.org]

- 13. Formulation, Characterization and Evaluation of Innovative O/W Emulsions Containing Curcumin Derivatives with Enhanced Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Understanding Sorbitan Trioleate Emulsifier: Key Insights for Chemical Industry Professionals-Minya_New Material [ycmingya.com]

- 17. encyclopedia.pub [encyclopedia.pub]

The Genesis of Interfacial Control: Early Research and Synthesis of Sorbitan Esters (Span 85)

Executive Overview

As formulation scientists, our ability to stabilize thermodynamically unstable systems hinges on the precise manipulation of interfacial tension. The discovery and subsequent commercialization of sorbitan esters—widely known by their trade name "Spans"—marked a paradigm shift in colloidal chemistry[1]. Among these, Sorbitan Trioleate (Span 85) stands out as a critical non-ionic surfactant specifically engineered for water-in-oil (W/O) emulsions[2]. This technical guide explores the foundational research, mechanistic synthesis, and practical applications of Span 85, providing a self-validating framework for modern drug development and materials science.

Historical Context: The Atlas Powder Company Legacy

The genesis of sorbitan esters is deeply intertwined with mid-20th-century industrial chemistry. In the 1930s and 1940s, the Atlas Powder Company (now a part of Croda) was primarily engaged in manufacturing mannitol hexanitrate for blasting caps[3]. This explosive manufacturing process yielded large quantities of D-sorbitol as a byproduct[3]. Tasked with finding commercial applications for this highly hygroscopic sugar alcohol, Atlas researchers discovered that dehydrating sorbitol and esterifying it with fatty acids produced highly effective, non-ionic emulsifiers[3][4].

This breakthrough necessitated a standardized method to quantify and predict emulsifier behavior. In 1949, William C. Griffin, a pioneering chemist at Atlas Powder Company, introduced the Hydrophilic-Lipophilic Balance (HLB) system[3]. By calculating the mass fraction of the hydrophilic portion of the molecule, Griffin provided a predictive mathematical model that remains the gold standard in formulation science today[3].

Mechanistic Chemistry: Dehydration and Esterification

The synthesis of Span 85 is a masterclass in controlled organic transformations. D-Sorbitol, a linear hexahydric alcohol, undergoes an acid-catalyzed intramolecular dehydration at elevated temperatures (typically 150°C) under vacuum[4][5]. This etherification yields a mixture of cyclic ethers, primarily 1,4-sorbitan, alongside further dehydrated bicyclic isosorbides[4].

Following dehydration, the sorbitan is esterified with oleic acid. To synthesize Span 85 (Sorbitan Trioleate), three equivalents of oleic acid are reacted with the available hydroxyl groups on the sorbitan ring[2]. The bulky, unsaturated hydrocarbon tails of the oleate moieties impart profound lipophilicity, sterically hindering the hydrophilic headgroup and resulting in a surfactant perfectly tuned for stabilizing W/O interfaces[2][4].

Physicochemical Profiling and the HLB Framework

Span 85 possesses an exceptionally low HLB value of 1.8, reflecting its dominant hydrophobic character[2][6]. Unlike its mono-substituted counterpart, Span 80 (HLB 4.3), the tri-substitution in Span 85 drastically reduces its aqueous solubility, making it highly soluble in mineral and vegetable oils but insoluble in water[2][7].

Comparative Quantitative Properties of Key Sorbitan Esters (Spans)

To aid in formulation selection, the following table summarizes the structural and physical properties of the primary sorbitan esters[6][8].

| Sorbitan Ester | Common Name | Fatty Acid Chain | Physical State (25°C) | HLB Value |

| Span 20 | Sorbitan Monolaurate | Lauric Acid (C12) | Liquid | 8.6 |

| Span 40 | Sorbitan Monopalmitate | Palmitic Acid (C16) | Solid | 6.7 |

| Span 60 | Sorbitan Monostearate | Stearic Acid (C18) | Solid | 4.7 |

| Span 65 | Sorbitan Tristearate | Stearic Acid (C18) x3 | Solid | 2.1 |

| Span 80 | Sorbitan Monooleate | Oleic Acid (C18:1) | Liquid | 4.3 |

| Span 85 | Sorbitan Trioleate | Oleic Acid (C18:1) x3 | Liquid | 1.8 |

Experimental Methodologies

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic causality to guide formulation scientists.

Protocol 1: Bench-Scale Synthesis of Sorbitan Trioleate (Span 85)

Objective: Synthesize Span 85 via acid-catalyzed etherification and esterification[5].

-

Preparation: Charge a continuous stirred-tank reactor (CSTR) with 100g of anhydrous D-sorbitol powder[5].

-

Catalysis: Add 1.5g of a Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂) to lower the activation energy required for hydroxyl protonation and subsequent dehydration[5].

-

Dehydration: Purge the system with Nitrogen gas to prevent oxidative degradation. Heat the reactor to 150°C while applying a vacuum (minimum 0.096 MPa)[5].

-

Causality: The vacuum actively distills off water. According to Le Chatelier's principle, continuously removing the aqueous byproduct drives the equilibrium forward, preventing the hydrolysis of the newly formed 1,4-sorbitan rings.

-

-

Esterification: Once the theoretical water yield is collected (indicating complete cyclization), introduce 3 molar equivalents of high-purity oleic acid[2].

-

Validation: Maintain temperature until the acid value drops below 10 mg KOH/g, indicating the successful formation of the triester. Cool and filter to yield a pale yellow, viscous liquid[2].

Protocol 2: Self-Validating Formulation of a W/O Emulsion

Objective: Formulate a stable water-in-oil emulsion utilizing Span 85[2][7].

-

Phase Segregation: Separate the formulation into an Oil Phase (e.g., mineral oil, 70% w/w) and an Aqueous Phase (water, 25% w/w).

-

Surfactant Integration: Dissolve 5% w/w Span 85 entirely into the Oil Phase.

-

Thermal Equilibration: Heat both phases independently to 70°C.

-

Causality: Equalizing temperatures prevents localized premature crystallization of the surfactant or lipid components during mixing[4].

-

-

Homogenization: Slowly add the Aqueous Phase to the Oil Phase under high-shear mixing (e.g., 8,000 RPM for 5 minutes).

-

Validation: Centrifuge a 10 mL aliquot of the resulting emulsion at 3,000 RPM for 15 minutes. A lack of phase separation validates the robust interfacial film created by the sorbitan trioleate[9].

Synthesis Workflow Diagram

Workflow of Span 85 synthesis from D-Sorbitol and its subsequent ethoxylation to Tween 85.

References

-

Title : Sorbitantrioleate | Benchchem Source : benchchem.com URL :9

-

Title : Quality Food Emulsifiers: Span & Tween Ranges Source : crodaindustrialspecialties.com URL : 1

-

Title : The Studies on Hydrophilic-Lipophilic Balance (HLB): Sixty Years after William C. Griffin's Pioneer Work (1949-2009) Source : researchgate.net URL : 3

-

Title : Sorbitan esters as nonionic surfactant and emulsifier in various micro- and nanoformulations: Recent progress and limitations Source : nmb-journal.com URL : 2

-

Title : Tween 80 VS. Span 80: What is the Difference Source : cnchemsino.com URL : 7

-

Title : CN111961014A - Synthesis process of high-quality span80 Source : google.com (Patents) URL : 5

-

Title : Handbook of Detergents Source : pageplace.de URL : 8

-

Title : Mechanisms of crystallisation in polysorbates and sorbitan esters Source : rsc.org URL : 4

-

Title : Emulsifiers in Food Technology: 2nd Edition Source : studylib.net URL : 6

Sources

- 1. crodaindustrialspecialties.com [crodaindustrialspecialties.com]

- 2. nmb-journal.com [nmb-journal.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of crystallisation in polysorbates and sorbitan esters - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE00236D [pubs.rsc.org]

- 5. CN111961014A - Synthesis process of high-quality span80 - Google Patents [patents.google.com]

- 6. studylib.net [studylib.net]

- 7. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]

- 8. api.pageplace.de [api.pageplace.de]

- 9. Sorbitantrioleate | Benchchem [benchchem.com]

Structural Elucidation of Sorbitan Trioleate (C60H108O8): A Multi-Modal Analytical Framework

Executive Summary & The Causality of Complexity

Sorbitan trioleate, commercially designated as Span 85, is a nonionic surfactant critical to the stabilization of biopharmaceutical emulsions, lipid nanoparticles, and targeted drug delivery systems. While its idealized molecular formula is C60H108O8 with a monoisotopic mass of 956.8044 Da[1], treating Span 85 as a single discrete molecule is an analytical fallacy.

In my experience characterizing complex pharmaceutical excipients, the structural heterogeneity of Span 85 is an unavoidable consequence of its synthesis. The causality lies in its two-stage manufacturing process: the acid-catalyzed dehydration of D-sorbitol generates a stochastic mixture of 1,4-sorbitan, 2,5-sorbitan, and isosorbide cores, which are subsequently esterified with oleic acid[2]. Because the base-catalyzed esterification does not perfectly discriminate between primary and secondary hydroxyls, the final product is a complex distribution of mono-, di-, tri-, and tetra-esters[3].

To ensure regulatory compliance and batch-to-batch consistency, drug development professionals must abandon single-detector paradigms. Instead, we must deploy a self-validating analytical system where High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) cross-corroborate each structural claim.

Analytical Strategy: The Self-Validating Workflow

The following workflow diagram illustrates the logical relationships between our sample preparation, orthogonal detection methods, and data synthesis. Every analytical choice is designed to validate a specific structural domain of the C60H108O8 molecule.

Orthogonal analytical workflow for the structural elucidation of Sorbitan trioleate.

Step-by-Step Methodologies & Experimental Causality

Protocol 1: Chromatographic Profiling via HPLC-CAD/ELSD

-

Sample Preparation: Purify the commercial Span 85 using a silica column with an Acetonitrile/Acetone (7.5:2.5) system to remove trace organic impurities[5]. Dissolve 10 mg of the purified fraction in 1 mL of Isopropanol/Water (90:10 v/v).

-

Column Selection: Use a high-carbon-load C18 Reversed-Phase column (e.g., 150 mm × 4.6 mm, 3 µm)[6].

-

Mobile Phase Causality: Employ a gradient of (A) Water and (B) Isopropanol. Why Isopropanol? The extreme hydrophobicity of the trioleate and tetraoleate congeners causes irreversible binding and peak tailing in standard Acetonitrile/Water gradients. Isopropanol acts as a strong eluent to maintain solubility while resolving the lower-order esters[3].

-

Detection: Set the ELSD evaporator temperature to 45°C and nebulizer to 40°C.

Protocol 2: High-Resolution Mass Spectrometry (ESI-QTOF MS)

The causality for choosing ESI-QTOF over MALDI-TOF is the need for high-resolution precursor selection and controlled collision-induced dissociation (CID) to map the acyl chains.

-

Ionization: Operate in positive Electrospray Ionization (ESI+) mode. Polyols like sorbitan readily coordinate with ambient cations, forming stable sodium [M+Na]+ and ammonium[M+NH4]+ adducts[7].

-

Parameters: Capillary voltage 4.5 kV; desolvation temperature 350°C.

-

MS/MS Fragmentation: Isolate the target[M+Na]+ precursor at m/z 979.79. Apply a collision energy ramp (20–40 eV). The predictable neutral loss of oleic acid (282 Da) self-validates the triester configuration against isobaric interferences.

Protocol 3: Spectroscopic Elucidation (NMR & FTIR)

-

FTIR: Deposit the sample directly onto a ZnSe ATR crystal. Scan from 4000 to 400 cm⁻¹[5].

-

NMR Causality: Dissolve 20 mg of the sample in DMSO-d6 or CDCl3. The causality behind utilizing 2D NMR (HSQC/COSY) lies in the severe spectral overlap of the aliphatic envelope (δ 1.2–1.6 ppm) generated by the three long oleic acid chains. 1D ¹H NMR alone cannot unambiguously assign the sorbitan ring protons. 2D techniques disperse these signals across the carbon dimension, allowing precise mapping of the esterified versus free hydroxyl positions on the 1,4-sorbitan core[5].

Data Presentation & Structural Validation

A self-validating system requires that the exact mass determined by HRMS aligns with the functional groups identified by FTIR, which in turn must match the atomic connectivity mapped by NMR.

Table 1: Physicochemical and Mass Spectrometric Properties

| Property | Value / Assignment | Causality / Significance |

| Molecular Formula | C60H108O8 | Represents the idealized triester configuration[1]. |

| Monoisotopic Mass | 956.8044 Da | Serves as the base mass for HRMS calibration and formula generation[1]. |

| Observed [M+Na]+ | 979.7936 m/z | Sodium adduct formation is highly favored in ESI+ for polyols, confirming the intact molecule[7]. |

| MS/MS Key Fragments | m/z 697.5 | Represents the loss of one oleic acid (282 Da), validating the presence of distinct oleoyl chains. |

| Typical Ester Distribution | Mono: ~0.1%, Di: ~7%, Tri: ~21.6%, Tetra: ~13.7% | Highlights the stochastic nature of the esterification process, proving Span 85 is a mixture[3]. |

Table 2: Spectroscopic (FTIR & NMR) Structural Assignments

| Technique | Signal / Shift | Structural Assignment | Self-Validating Role |

| FTIR | 3483 cm⁻¹ | O-H stretching | Confirms the presence of residual unesterified hydroxyls on the sorbitan ring[5]. |

| FTIR | 1732 cm⁻¹ | C=O stretching (Ester) | Validates the esterification of the sorbitan core, corroborating the synthetic pathway[5]. |

| FTIR | 2918, 2851 cm⁻¹ | Aliphatic C-H stretching | Confirms the long hydrophobic oleic acid tails[5]. |

| ¹H NMR | δ 5.34 ppm (m) | Olefinic protons (-CH=CH-) | Confirms the unsaturation specific to the oleic acid chains (C18:1). |

| ¹H NMR | δ 4.1 - 5.2 ppm | Sorbitan ring protons | Maps the 1,4-sorbitan backbone connectivity. |

| ¹³C NMR | δ 173.5 ppm | Ester carbonyl carbon | Directly corroborates the FTIR 1732 cm⁻¹ ester band. |

Conclusion

The structural elucidation of sorbitan trioleate (C60H108O8) cannot rely on a single analytical modality due to its inherent polydispersity and lack of UV chromophores. By orchestrating a self-validating system—where HPLC-CAD resolves the macro-ester distribution, HRMS defines the exact mass and acyl chain count, and NMR/FTIR maps the precise atomic connectivity—researchers can achieve absolute confidence in their characterization. This rigorous, multi-modal approach is non-negotiable for drug development professionals tasked with ensuring batch-to-batch consistency, stability, and regulatory compliance in advanced biopharmaceutical formulations.

References

1.[2] Two-stage synthesis of sorbitan esters, and physical properties of the products, researchgate.net, 2 2.[1] Sorbitan Trioleate | C60H108O8 | CID 9920343, nih.gov (PubChem), 1 3.[7] Profiling Nonionic Surfactants Applied in Pharmaceutical Formulations by Using Comprehensive Two-Dimensional LC with ELSD and MS Detection, chromatographyonline.com, 7 4.[3] Sorbitantrioleate, benchchem.com, 3 5.[4] HPLC-CAD Surfactants and Emulsifiers Applications Notebook, thermofisher.com, 4 6.[6] Analysis of sorbitan fatty acid esters by HPLC, semanticscholar.org, 6 7.[5] Novel complex methods for the preparation for analysis and identification of polyethylene sorbitan trioleate, tou.edu.kz, 5 8. Separation Techniques, primescholars.com,

Sources

- 1. Sorbitan Trioleate | C60H108O8 | CID 9920343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sorbitantrioleate | Benchchem [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. tou.edu.kz [tou.edu.kz]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sorbitan Trioleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan trioleate, a non-ionic surfactant, is a cornerstone in the formulation of water-in-oil (W/O) emulsions across the pharmaceutical, cosmetic, and industrial sectors. Its efficacy is fundamentally governed by its Hydrophilic-Lipophilic Balance (HLB), a semi-empirical scale that quantifies the degree to which it is hydrophilic or lipophilic. This guide provides an in-depth analysis of the HLB of Sorbitan trioleate, which is established to be approximately 1.8.[1][2] We will explore the theoretical underpinnings of this value through established calculation methodologies, detail experimental protocols for its empirical determination, and discuss the profound implications of its low HLB on formulation design and stability. This document serves as a technical resource for scientists and researchers, offering both foundational knowledge and practical insights to leverage the unique properties of Sorbitan trioleate in complex formulations.

The Hydrophilic-Lipophilic Balance (HLB) System: A Primer

The HLB system, pioneered by William Griffin in 1949, provides a systematic framework for selecting surfactants to form stable emulsions.[3][4] An emulsion is a dispersion of one immiscible liquid in another, and surfactants are critical for reducing the interfacial tension between the two phases, thereby preventing coalescence.

The HLB Scale and its Predictive Power

The HLB scale is an arbitrary scale, typically ranging from 0 to 20 for non-ionic surfactants, that indicates the surfactant's affinity for water or oil.[3][5][6]

-

Low HLB (0-10): Surfactants with a low HLB value are more lipophilic (oil-soluble) and tend to form water-in-oil (W/O) emulsions.[4][5]

-

High HLB (10-20): Surfactants with a high HLB value are more hydrophilic (water-soluble) and are suitable for creating oil-in-water (O/W) emulsions.[5]

The HLB value is a critical parameter for predicting a surfactant's behavior and application.[7][8]

Table 1: The HLB Scale and Corresponding Surfactant Applications

| HLB Range | Application |

| 1-3 | Anti-foaming agent[5][8] |

| 3-6 | W/O (water-in-oil) emulsifier[5][8] |

| 7-9 | Wetting and spreading agent[5] |

| 8-16 | O/W (oil-in-water) emulsifier[5] |

| 13-16 | Detergent[5] |

| 16-18 | Solubilizer or hydrotrope[5] |

Sorbitan Trioleate: A Highly Lipophilic Surfactant

Sorbitan trioleate, also known by the trade name Span 85, is the triester of oleic acid and sorbitol-derived hexitol anhydrides. Its molecular structure is characterized by a compact, hydrophilic sorbitan head and three long, lipophilic oleic acid tails. This pronounced lipophilic character results in a very low HLB value of approximately 1.8.[1][2][9][10] This positions Sorbitan trioleate as an excellent emulsifier for W/O systems.[2]

Theoretical Calculation of the HLB of Sorbitan Trioleate

The HLB value of a non-ionic surfactant can be estimated using several theoretical methods. The most common are Griffin's method and Davies' method.

Griffin's Method

Griffin's method, developed in 1954, is a widely used approach for calculating the HLB of non-ionic surfactants.[3][5] The formula is based on the molecular weight of the hydrophilic portion of the molecule.[5][11]

Formula: HLB = 20 * (Mh / M)[5]

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the molecular mass of the whole molecule.

For esters of polyhydric alcohols like Sorbitan trioleate, an alternative formula proposed by Griffin is:

Formula: HLB = 20 * (1 - S / A)[12]

Where:

-

S is the saponification value of the ester.

-

A is the acid value of the fatty acid.

Step-by-Step Calculation for Sorbitan Trioleate:

-

Obtain Saponification and Acid Values:

-

The typical saponification value (S) for Sorbitan trioleate is in the range of 170-190 mg KOH/g.[1] Let's use an average of 180.

-

The acid value (A) of oleic acid is approximately 199 mg KOH/g.

-

-

Calculate the HLB:

-

HLB = 20 * (1 - 180 / 199)

-

HLB = 20 * (1 - 0.9045)

-

HLB = 20 * 0.0955

-

HLB ≈ 1.91

-

This calculated value is in close agreement with the experimentally determined value of 1.8.

Davies' Method

Davies' method, proposed in 1957, takes a group contribution approach, assigning a specific number to various hydrophilic and lipophilic groups within the surfactant molecule.[5][13]

Formula: HLB = 7 + Σ(hydrophilic group numbers) - n * (lipophilic group number)[5]

Where:

-

n is the number of lipophilic groups in the molecule.

Table 2: Selected Group Numbers for Davies' Method

| Group | Group Number |

| -SO4-Na+ | 38.7 |

| -COO-K+ | 21.1 |

| -COO-Na+ | 19.1 |

| -N (tertiary amine) | 9.4 |

| Ester (sorbitan ring) | 6.8 |

| Ester (triglyceride) | 2.1 |

| -COOH | 2.1 |

| -OH (free) | 1.9 |

| -O- | 1.3 |

| -OH (sorbitan) | 0.5 |

| -(CH2-CH2-O)- | 0.33 |

| -(CH2-CH-O)- | -0.15 |

| -CH- | -0.475 |

| -CH2- | -0.475 |

| -CH3 | -0.475 |

| =CH- | -0.475 |

Step-by-Step Calculation for Sorbitan Trioleate:

-

Identify the Groups:

-

Hydrophilic groups: Sorbitan ring ester linkage.

-

Lipophilic groups: Three oleic acid chains, each containing a -(CH2)7-CH=CH-(CH2)7-CH3 structure.

-

-

Assign Group Numbers and Calculate:

-

This method is more complex for a molecule like Sorbitan trioleate due to the intricate structure. A precise calculation requires a detailed breakdown of all constituent groups. However, the known low HLB value confirms the dominance of the lipophilic oleic acid chains.

-

Experimental Determination of HLB

While theoretical calculations provide a good estimate, the effective HLB of a surfactant in a specific formulation can be influenced by other ingredients. Therefore, experimental determination is often necessary for optimal formulation development.[4]

Emulsion Stability Method

A common experimental approach involves preparing a series of emulsions with varying HLB values and observing their stability.[14] The HLB of the surfactant blend that produces the most stable emulsion is considered the "required HLB" of the oil phase.

Experimental Protocol: Determining the Required HLB of an Oil Phase

-

Objective: To determine the optimal HLB required to emulsify a specific oil phase using Sorbitan trioleate as the low-HLB emulsifier.

-

Materials:

-

Sorbitan trioleate (HLB = 1.8)

-

A high-HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)

-

The oil phase to be emulsified

-

Distilled water

-

Beakers, graduated cylinders, and a high-shear mixer

-

-

Procedure:

-

Prepare a series of emulsifier blends by mixing Sorbitan trioleate and the high-HLB emulsifier in varying ratios to achieve a range of HLB values (e.g., from 4 to 14 in increments of 2). The HLB of the blend is calculated as a weighted average.[11]

-

For each HLB value, prepare an emulsion. A typical starting point is 5% total emulsifier, with the oil phase and water phase in the desired ratio (e.g., 30:65 for an O/W emulsion).

-

Add the emulsifier blend to the oil phase and heat to approximately 70°C.

-

Heat the water phase separately to the same temperature.

-

Slowly add the water phase to the oil phase while mixing with a high-shear mixer.

-

Continue mixing for a specified time (e.g., 5-10 minutes) to ensure uniform droplet size.

-

Allow the emulsions to cool to room temperature.

-

Observe the stability of the emulsions over time (e.g., 24 hours, 1 week). Look for signs of instability such as creaming, coalescence, or phase separation.

-

-

Analysis: The emulsion that exhibits the best stability (i.e., minimal phase separation) corresponds to the required HLB of the oil phase.

Diagram: Experimental Workflow for HLB Determination

Caption: Workflow for the experimental determination of the required HLB of an oil phase.

Practical Applications of Sorbitan Trioleate Based on its Low HLB

The very low HLB of 1.8 makes Sorbitan trioleate highly effective in applications where the oil phase is the continuous phase.

Primary Emulsifier for Water-in-Oil (W/O) Emulsions

Sorbitan trioleate is a primary choice for creating stable W/O emulsions.[2] These are common in:

-

Pharmaceuticals: For topical creams and ointments, and in some drug delivery systems.[2][15]

-

Cosmetics: In foundations, waterproof mascaras, and rich moisturizing creams.[2][10][15]

-

Industrial Applications: As a dispersant in oil-based paints and coatings, and in the formulation of lubricants.[10]

Co-emulsifier for HLB Adjustment

In complex formulations, a single emulsifier may not provide the desired stability or texture. Sorbitan trioleate is often used in combination with a high-HLB surfactant (like a polysorbate) to fine-tune the overall HLB of the emulsifier system.[10] This allows formulators to precisely match the required HLB of the oil phase, leading to more robust and stable emulsions.

Conclusion: A Versatile Tool for the Formulation Scientist

The Hydrophilic-Lipophilic Balance is a powerful predictive tool in formulation science, and Sorbitan trioleate, with its consistently low HLB of 1.8, is a critical component in the formulator's toolkit. Its strong lipophilic nature makes it an exceptional emulsifier for water-in-oil systems and a valuable co-emulsifier for adjusting the HLB of complex formulations. A thorough understanding of its HLB, derived from both theoretical calculations and empirical testing, enables scientists and researchers to develop stable, effective, and aesthetically pleasing products across a wide range of applications.

References

-

Basics of the HLB System - J R Hess Company, Inc. (n.d.). Retrieved from [Link]

-

Griffin's Method Vs Davies' Method Vs Estimation Method of Hydrophile-Lipophile Balance. (2024, September 27). Retrieved from [Link]

-

HLB SCALE AND ITS APPLICATION'S. (n.d.). Retrieved from [Link]

-

Understanding Sorbitan Trioleate Emulsifier: Key Insights for Chemical Industry Professionals. (2025, September 30). Minya_New Material. Retrieved from [Link]

-

HLB - what is it? Hydrophilic-lipophilic balance. (2025, October 30). Grupy PCC. Retrieved from [Link]

-

Hydrophilic-lipophilic balance. (n.d.). In Wikipedia. Retrieved from [Link]

-

11.2. HLB Value and Calculation. (n.d.). Retrieved from [Link]

-

PEG-20 SORBITAN TRIOLEATE (POLYSORBATE 85). (n.d.). Ataman Kimya. Retrieved from [Link]

-

Davies Method To Calculate HLB For Ionic Surfactant | Chemistry with Dr Bilal. (2020, June 28). YouTube. Retrieved from [Link]

-

Sorbitan Trioleate (Span 85) Emulsifier: Sourcing & Applications. (2025, November 5). Retrieved from [Link]

-

HLB Scale, Solubilization, Detergency and Adsorption at Solid Interface. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Hydrophilic-Lipophilic Balance (HLB). (n.d.). Retrieved from [Link]

-

HLB Value and Calculation. (n.d.). Scribd. Retrieved from [Link]

-

Sorbitan Trioleate (Span 85) Supplier | Industrial Dispersant & Emulsifier (HLB 1.8). (n.d.). Retrieved from [Link]

-

What is Sorbitan Trioleate? (n.d.). Guangdong Huana Chemistry Co., Ltd. Retrieved from [Link]

-

Chemical structure of sorbitan trioleate (Span 85) and polyglycerol... (n.d.). ResearchGate. Retrieved from [Link]

-

Application of HLB value in emulsion paint formulation design. (n.d.). Retrieved from [Link]

-

SORBITAN TRIOLEATE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. (2024, March 16). ResearchGate. Retrieved from [Link]

-

DETERMINATION OF HLB VALUES OF SOME NONIONIC SURFACTANTS AND THEIR MIXTURES. (n.d.). Retrieved from [Link]

-

Showing Compound Sorbitan trioleate (FDB001124). (2010, April 8). FooDB. Retrieved from [Link]

-

Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. (2024, March 16). MDPI. Retrieved from [Link]

-

Sorbitan Trioleate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. spellorganics.com [spellorganics.com]

- 2. nbinno.com [nbinno.com]

- 3. spcop.in [spcop.in]

- 4. What is an HLB Value? | Sea-Land Chemical Company [sealandchem.com]

- 5. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 6. colloidmueg.weebly.com [colloidmueg.weebly.com]

- 7. labinsights.nl [labinsights.nl]

- 8. HLB - what is it? Hydrophilic-lipophilic balance [products.pcc.eu]

- 9. scientificspectator.com [scientificspectator.com]

- 10. foodemul.com [foodemul.com]

- 11. jrhessco.com [jrhessco.com]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Understanding Sorbitan Trioleate Emulsifier: Key Insights for Chemical Industry Professionals-Minya_New Material [ycmingya.com]

Sorbitan Trioleate (Span 85) Solubility Parameters in Organic and Inorganic Solvents: A Rational Design Framework

Introduction: Moving Beyond Empirical Formulation

For decades, formulation scientists have relied on the Hydrophilic-Lipophilic Balance (HLB) system to select surfactants for emulsions, suspensions, and solid dispersions. While HLB provides a macroscopic view of surfactant behavior—dictating that Sorbitan Trioleate (Span 85), with an HLB of ~1.8, is an ideal water-in-oil (W/O) emulsifier—it fails to capture the nuanced molecular interactions between the surfactant, the solvent, and the active pharmaceutical ingredient (API).

To transition from empirical trial-and-error to rational formulation design, we must evaluate the thermodynamic miscibility of our systems. This is achieved by mapping the Hildebrand and Hansen Solubility Parameters (HSP) of Span 85 across various organic and inorganic solvents. This whitepaper provides an in-depth technical analysis of Span 85's solubility profile, detailing the causality behind solvent interactions, and outlines self-validating experimental protocols for determining these parameters in your own laboratory.

The Thermodynamics of Miscibility: Hildebrand vs. Hansen

The core principle governing favorable mixing is the Gibbs free energy of mixing (

To account for the complex structure of Span 85—which features three bulky, non-polar oleate tails and a mildly polar central sorbitan headgroup—we utilize Hansen Solubility Parameters (HSP) . Hansen expanded the Hildebrand parameter into a three-dimensional space based on specific intermolecular forces 1:

- (Dispersion Forces): Van der Waals interactions driven by the long hydrocarbon chains of the oleate moieties.

- (Polarity): Dipole-dipole interactions originating from the ester linkages and the sorbitan ring.

- (Hydrogen Bonding): Electron exchange interactions, primarily from the residual hydroxyl groups on the sorbitan ring.

The distance (

By comparing

Workflow for predicting Span 85 miscibility using Hansen Solubility Parameters and RED.

Solubility Profile of Span 85 in Various Solvents

Because Span 85 is heavily weighted by its three oleic acid chains, its overall HSP is strongly biased toward the hydrophobic end. Group contribution methods (such as those utilized by the HSPiP framework) estimate its parameters to be highly dispersive with minimal hydrogen bonding capacity 3.

Table 1 summarizes the quantitative HSP data for common solvents and their resulting compatibility with Span 85.

Table 1: HSP Values and Span 85 Solubility Profile

| Solvent / Excipient | Span 85 Solubility Behavior | |||

| Span 85 (Estimated) | ~17.0 | ~3.5 | ~4.0 | N/A (Reference) |

| Water (Inorganic) | 15.6 | 16.0 | 42.3 | Insoluble (RED >> 1.0) |

| Ethanol | 15.8 | 8.8 | 19.4 | Sparingly Soluble / Dispersible |

| Isopropanol | 15.8 | 6.1 | 16.4 | Slightly Soluble |

| Toluene | 18.0 | 1.4 | 2.0 | Freely Soluble (RED < 1.0) |

| Cyclohexane | 16.8 | 0.0 | 0.2 | Freely Soluble (RED < 1.0) |

| Mineral Oil | ~16.0 | 0.0 | 0.0 | Freely Soluble (RED < 1.0) |

| Acetone | 15.5 | 10.4 | 7.0 | Insoluble |

Note: Span 85 is insoluble in highly polar inorganic solvents (water) and short-chain ketones (acetone) due to the massive

Experimental Protocol: Determining the HSP of Span 85

While group contribution methods provide theoretical estimates, formulation scientists must validate these values experimentally to account for batch-to-batch variations in commercial Span 85 (which often contains trace mono- and di-oleates).

The following protocol outlines a self-validating system for determining the precise HSP sphere of your Span 85 batch using a 24-solvent array.

Step-by-Step Methodology

1. Solvent Array Preparation:

Select 24 analytical-grade solvents that broadly cover the Hansen 3D space (e.g., hexane, toluene, acetone, ethanol, DMSO, water, chloroform). Ensure all solvents are anhydrous, as trace water drastically shifts the

2. Sample Preparation: In 24 separate, optically clear 10 mL glass vials, dispense exactly 0.50 g of Span 85.

3. Solvent Addition: Add 5.0 mL of each respective solvent to the vials. Seal the vials with PTFE-lined caps to prevent solvent evaporation, which would alter the concentration and thermodynamic equilibrium.

4. Equilibration (Causality Check): Agitate the vials at 300 rpm for 24 hours at a strictly controlled 25°C using a thermostatic shaker. Why 24 hours? Surfactants with high molecular weights (Span 85 MW: ~957.5 g/mol ) can exhibit kinetically slow dissolution. A 24-hour window ensures that the system reaches true thermodynamic equilibrium, preventing false "immiscible" readings caused by slow kinetics rather than thermodynamic incompatibility.

5. Optical Assessment & Self-Validation: Assess the miscibility using a UV-Vis spectrophotometer at 600 nm.

-

Score 1 (Miscible): Clear, single-phase solution. Transmittance > 95%.

-

Score 0 (Immiscible): Turbid, phase separation, or gelation. Transmittance < 10%.

Self-Validating Checkpoint: Before processing the data, check the negative control (Water) and positive control (Toluene). The water vial must score 0, and the toluene vial must score 1. If the toluene vial exhibits a transmittance < 95%, it indicates either moisture contamination in your solvent or severe degradation/oxidation of the Span 85 batch. In such cases, the assay is invalid and must be restarted.

6. Data Computation:

Input the binary scores (1 or 0) and the known HSP values of the 24 solvents into HSPiP (Hansen Solubility Parameters in Practice) software. The algorithm will generate a 3D sphere encompassing all "1" solvents, yielding the precise

Application Case Studies in Advanced Formulation

Understanding the solubility parameters of Span 85 unlocks advanced formulation capabilities, particularly in drug delivery and polymer composites.

Case Study A: Zein-Ethyl Cellulose (EC) Composite Films

In a recent study on submicrometer zein particle suspensions, researchers utilized antisolvent precipitation followed by incorporation into an ethyl cellulose (EC) matrix 4. The choice of solvent (Ethanol vs. Isopropanol) and surfactant (Span 85) was critical.

Because Span 85 is highly hydrophobic, its HSP aligns closely with non-polar phases. When prepared in 90% aqueous ethanol, Span 85-containing films exhibited a heterogeneous morphology with hydrophobic inclusions on the surface, reducing transparency. This occurs because the RED between Span 85 and ethanol is too large, leading to localized phase separation. Conversely, isopropanol—having a lower polarity (

Antisolvent precipitation and film casting pathway utilizing Span 85 for Zein-EC composites.

Case Study B: Self-Emulsifying Drug Delivery Systems (SEDDS)

For SEDDS, the goal is to create an isotropic mixture of oils, surfactants, and cosolvents that forms a spontaneous fine emulsion upon contact with gastrointestinal fluids 5. Span 85 is frequently paired with high-HLB surfactants (like Tween 80) to achieve a target HLB.

By calculating the weighted average of the HSP components of the Span 85/Tween 80 blend, formulators can mathematically match the HSP of a poorly water-soluble API. Minimizing the HSP distance (

Conclusion

Sorbitan trioleate (Span 85) is an indispensable tool in the formulation scientist's arsenal. However, maximizing its stabilizing and solubilizing potential requires moving beyond simple HLB values. By leveraging Hansen Solubility Parameters, researchers can predict solvent compatibility, optimize surfactant blends, and rationally design stable, high-performance emulsions and composite materials. Implementing the self-validating experimental protocols outlined in this guide ensures robust, reproducible data tailored to the specific grades of Span 85 utilized in your laboratory.

References

-

Molecular Simulation and Statistical Learning Methods toward Predicting Drug–Polymer Amorphous Solid Dispersion Miscibility, Stability, and Formulation Design. VeriSIM Life. Available at:[Link]

-

Predicting and Validating Surfactant Performance in Nanocrystal Stabilization Using Multi-Criteria Decision Analysis and Solubility Parameter Modeling. PubMed. Available at: [Link]

-

Chapter 21 Cleaning by numbers (HSP for Surfactants). Pirika. Available at: [Link]

-

Influence of Interfacial Interactions on the Formation of Zein–Ethyl Cellulose Composite Films. Langmuir - ACS Publications. Available at: [Link]

-

Self-emulsifying Drug Delivery System for Improvement of Solubility of Drug. Asian Journal of Pharmaceutics. Available at: [Link]

Sources

- 1. VeriSIM Molecular Simulation and Statistical Learning Methods toward Predicting Drug–Polymer Amorphous Solid Dispersion Miscibility, Stability, and Formulation Design │ Drug Discovery & Development Technology [verisimlife.com]

- 2. Predicting and validating surfactant performance in nanocrystal stabilization using multi-criteria decision analysis and solubility parameter modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pirika.com [pirika.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

Thermal degradation profile of Sorbitan trioleate under experimental conditions

Foreword for the Modern Researcher

In the landscape of pharmaceutical and materials science, the excipients we choose are as critical as the active principles they carry. Sorbitan trioleate (also known as Span 85), a non-ionic surfactant derived from sorbitol and oleic acid, is a cornerstone emulsifier and stabilizer in formulations ranging from topical creams to complex drug delivery systems.[1] Its performance is intrinsically linked to its stability, particularly under thermal stress, which it may encounter during manufacturing, processing, or long-term storage. Understanding the thermal degradation profile of Sorbitan trioleate is not merely an academic exercise; it is a crucial step in ensuring product integrity, safety, and efficacy. This guide provides a technical framework for elucidating this profile, grounded in the principles of thermogravimetric analysis (TGA) and a mechanistic understanding of its chemical structure.

The Imperative of Thermal Stability

Sorbitan trioleate is prized for its ability to create stable water-in-oil emulsions, its high flash point (above 200°C), and its general stability under typical storage conditions.[2] However, elevated temperatures can initiate a cascade of chemical reactions, leading to decomposition. The consequences of such degradation are manifold:

-

Loss of Functionality: Degradation compromises the emulsifying properties of the surfactant, potentially leading to phase separation and formulation failure.

-

Generation of Impurities: Decomposition products can be reactive, potentially interacting with the active pharmaceutical ingredient (API) or other excipients, leading to loss of potency or the formation of toxic byproducts.[3]

-

Physical Property Alterations: Changes in viscosity, color, and odor can occur, impacting the quality and patient acceptability of the final product.

Therefore, a robust analysis of its thermal behavior is a non-negotiable aspect of formulation development and quality control.

Core Methodology: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of materials.[4] It provides quantitative information on mass changes in a material as a function of temperature or time in a controlled atmosphere.[5] For Sorbitan trioleate, TGA allows us to pinpoint the onset temperature of decomposition, identify distinct degradation stages, and determine the amount of non-volatile residue remaining at high temperatures.

Causality in Experimental Design: Why a Nitrogen Atmosphere?

The choice of atmosphere is critical. To study the intrinsic thermal stability of the molecule, TGA is typically conducted under an inert nitrogen atmosphere. This prevents thermo-oxidative degradation, which involves different reaction mechanisms and would occur at lower temperatures.[6] By eliminating oxygen, we can isolate the pyrolysis pathways—the thermal decomposition of the molecule in the absence of oxygen—which are fundamental to its inherent stability.

A Self-Validating Protocol for TGA of Sorbitan Trioleate

This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Objective: To determine the thermal degradation profile of Sorbitan trioleate under an inert atmosphere.

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC, TA Instruments TGA 2950) coupled with appropriate data acquisition software.

Materials:

-

Sorbitan trioleate sample (ensure sample is homogenous and representative of the batch).

-

High-purity nitrogen gas (99.995% or higher).

-

Alumina or platinum crucibles (70-100 µL).

Experimental Workflow Diagram:

Caption: TGA experimental workflow for Sorbitan trioleate analysis.

Step-by-Step Methodology:

-

Instrument Preparation & Calibration:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines. This is a critical step for data trustworthiness.

-

Turn on the nitrogen gas supply.

-

-

Sample Preparation:

-

Tare a clean alumina crucible on the microbalance.

-

Accurately weigh 5–10 mg of the Sorbitan trioleate sample directly into the crucible. A smaller sample size minimizes thermal gradients within the sample.

-

-

Loading and Purging:

-

Open the TGA furnace and carefully place the crucible onto the sample holder.

-

Close the furnace and begin purging with nitrogen at a flow rate of 30-50 mL/min.[4] A purge time of 15-20 minutes is recommended to ensure a completely inert atmosphere.

-

-

Thermal Program Execution:

-

Set up the following thermal method in the instrument software:

-

Segment 1: Equilibrate at 25°C.

-

Segment 2: Ramp temperature from 25°C to 600°C at a heating rate of 10°C/min.[4] A 10°C/min rate provides a good balance between resolution and experimental time.

-

-

Start the experiment. The software will record the sample mass as a function of temperature.

-

-

Data Analysis and Interpretation:

-

Plot the results as percent mass loss vs. temperature (TGA curve) and the first derivative of the mass loss vs. temperature (DTG curve).

-

Onset Temperature (Tonset): Determine the temperature at which significant mass loss begins. This is often calculated by the software as the intersection of the baseline tangent with the tangent of the steepest mass loss. Tonset represents the minimum temperature at which thermal degradation becomes significant.

-

Peak Decomposition Temperature (Tpeak): Identify the temperature at which the rate of mass loss is maximum. This corresponds to the peak on the DTG curve. For a multi-step degradation, multiple peaks will be observed.

-

Mass Loss Percentage: Quantify the percentage of mass lost in each distinct degradation step.

-

Residue: Note the percentage of material remaining at the end of the experiment (e.g., at 600°C).

-

Anticipated Thermal Profile and Degradation Mechanism

While a specific TGA thermogram for pure Sorbitan trioleate is not widely published, we can construct a scientifically-grounded, predictive profile based on its constituent parts: the sorbitan headgroup and the three oleic acid tails. Studies on oleic acid and its esters show they undergo thermal degradation in a range of approximately 150°C to 450°C.[4][7] The large molecular weight of Sorbitan trioleate (957.5 g/mol ) suggests its degradation will occur at higher temperatures than its individual components.[8][9]

The degradation is expected to be a multi-stage process:

-

Initial Stage (Approx. 200-350°C): This stage likely involves the initial cleavage of the ester linkages, which are generally the most thermally labile bonds in the molecule. This would liberate the long oleic acid chains from the sorbitan core.

-

Main Degradation Stage (Approx. 350-500°C): This major mass loss event would correspond to the decomposition and volatilization of the hydrocarbon chains of the liberated fatty acids and the breakdown of the sorbitan ring structure.[10] The pyrolysis of long-chain hydrocarbons typically yields a complex mixture of smaller volatile molecules like alkenes, alkanes, CO, and CO2.

Data Summary: Expected Thermal Events

The following table summarizes the anticipated quantitative data from a TGA analysis of Sorbitan trioleate, benchmarked against related compounds.

| Parameter | Oleic Acid[7] | Methyl Oleate[7] | Sorbitan Trioleate (Predicted) | Significance |

| Onset Temp. (Tonset) | ~179 °C | ~150 °C | ~250 - 300 °C | Indicates the start of significant thermal decomposition. |

| Peak Temp. (Tpeak) | ~260 °C | ~225 °C | ~380 - 420 °C | The temperature of maximum decomposition rate. |

| Major Mass Loss | 179 - 289 °C | 150 - 270 °C | ~300 - 500 °C | The primary region of molecular breakdown. |

| Residue at 600°C | < 5% | < 5% | < 10% | Indicates the amount of non-volatile carbonaceous char. |

Note: Predicted values are expert estimations based on the thermal behavior of analogous structures and should be confirmed by direct experimentation.

Complementary Analytical Techniques

To build a complete picture, TGA should be complemented by other techniques:

-

Differential Scanning Calorimetry (DSC): DSC measures heat flow and can detect phase transitions (like melting) and exothermic or endothermic degradation events, providing thermodynamic data that complements the mass loss information from TGA.

-

TGA-FTIR/TGA-MS: Coupling the TGA instrument to a Fourier-Transform Infrared Spectrometer (FTIR) or a Mass Spectrometer (MS) allows for the real-time identification of the gaseous products evolved during decomposition.[11] This is invaluable for elucidating the precise degradation pathways and identifying potentially hazardous off-gassing products.

Conclusion for the Formulation Scientist

The thermal stability of Sorbitan trioleate is a critical quality attribute that directly impacts its performance and safety in final formulations. This guide outlines a robust, self-validating methodology centered on Thermogravimetric Analysis for characterizing its thermal degradation profile. By systematically evaluating its Tonset, Tpeak, and mass loss stages under controlled conditions, researchers and drug development professionals can establish safe processing temperatures, predict long-term stability, and ensure the development of reliable and high-quality products. The predictive profile provided herein serves as a strong starting point for experimental work, reinforcing the principle that a deep understanding of our excipients is fundamental to scientific advancement.

References

-

Subcritical Water Hydrolysis of Fresh and Waste Cooking Oils to Fatty Acids Followed by Esterification to Fatty Acid Methyl Esters: Detailed Characterization of Feedstocks and Products. (n.d.). ResearchGate. Available at: [Link]

-

Onwudili, J. A., et al. (2022). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. Aston University. Available at: [Link]

-

Minya New Material. (2025). Understanding Sorbitan Trioleate Emulsifier: Key Insights for Chemical Industry Professionals. Available at: [Link]

-

TGA plot of base oil (BO); sorbitan trioleate/BO (SBO); neat TPEIPS EHA. (n.d.). ResearchGate. Available at: [Link]

-

Frankel, E. N. (n.d.). Thermal Stability of Oleic Acid and Ethyl Linoleate. Available at: [Link]

-

Guangdong Huana Chemistry Co., Ltd. (n.d.). Sorbitan Trioleate MSDS (Material Safety Data Sheet). Available at: [Link]

-

MDPI. (2023). TGA-FTIR Analysis of Biomass Samples Based on the Thermal Decomposition Behavior of Hemicellulose, Cellulose, and Lignin. Available at: [Link]

-

Ataman Kimya. (n.d.). POLYOXYETHYLENE (20) SORBITAN TRIOLEATE (POLYSORBATE 85). Available at: [Link]

-

The Good Scents Company. (n.d.). sorbitan trioleate. Available at: [Link]

-

TA Instruments. (n.d.). decomposition kinetics using TGA, TA-075. Available at: [Link]

- Google Patents. (n.d.). Pyrolysis of ricinoleates.

-

National Center for Biotechnology Information. (n.d.). Span 85 (=Sorbitan Trioleate). PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Sorbitan Trioleate. PubChem Compound Database. Available at: [Link]

-

e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. Available at: [Link]

-

National Center for Biotechnology Information. (2022). One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension. PMC. Available at: [Link]

-

Investigation on thermal degradation properties of oleic acid and its methyl and ethyl esters through TG-FTIR. (n.d.). ScienceDirect. Available at: [Link]

-

Redox. (2022). Safety Data Sheet Polyoxyethylene Sorbitan Trioleate. Available at: [Link]

-

MDPI. (2024). Reaction Mechanism of Pyrolysis and Combustion of Methyl Oleate: A ReaxFF-MD Analysis. Available at: [Link]

-

Sdfine. (n.d.). SORBITANE TRIOLEATE (SPAN 85). Available at: [Link]

Sources

- 1. Understanding Sorbitan Trioleate Emulsifier: Key Insights for Chemical Industry Professionals-Minya_New Material [ycmingya.com]

- 2. sorbitan trioleate, 26266-58-0 [thegoodscentscompany.com]

- 3. huanachemical.com [huanachemical.com]

- 4. publications.aston.ac.uk [publications.aston.ac.uk]

- 5. tainstruments.com [tainstruments.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Span 85 (=Sorbitan Trioleate) | C60H108O8 | CID 133121276 - PubChem [pubchem.ncbi.nlm.nih.gov]